Home > Products > Screening Compounds P65377 > 3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - 1186608-74-1

3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-12027833
CAS Number: 1186608-74-1
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications. This specific compound features a cyclopropyl group and a nitro substituent, which contribute to its unique chemical properties and reactivity. The compound has garnered attention in medicinal chemistry for its potential as a scaffold in drug development.

Source and Classification

This compound can be classified under the broader category of pyrazole derivatives. Pyrazolo[3,4-b]pyridines are bicyclic structures that incorporate both pyrazole and pyridine rings. The presence of the cyclopropyl and nitro groups introduces additional functional diversity, making these compounds interesting for various applications in pharmacology and material science.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be achieved through several methodologies:

  1. Cyclization Reactions: One common approach involves the cyclization of a suitable precursor containing both pyrazole and pyridine functionalities. This can be achieved using various reagents and conditions to facilitate the formation of the bicyclic structure.
  2. Substitution Reactions: Another method includes introducing the nitro group via electrophilic nitration of an existing pyrazolo[3,4-b]pyridine derivative. This reaction typically requires concentrated nitric acid under controlled temperatures to ensure regioselectivity.
  3. Formation of Cyclopropyl Group: The cyclopropyl moiety can be introduced using cyclopropanation reactions, which involve the addition of a carbenoid species to an alkene precursor.

These synthetic strategies highlight the versatility in preparing 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, allowing for modifications based on desired properties or biological activities.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be represented as follows:

  • Molecular Formula: C_{10}H_{9}N_{3}O_{2}
  • Molecular Weight: Approximately 201.20 g/mol
  • Structural Features:
    • The core structure consists of a pyrazole ring fused to a pyridine ring.
    • The cyclopropyl group is attached at the C3 position.
    • A nitro group is present at the C5 position.

The compound's three-dimensional conformation can significantly influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be explored through various chemical reactions:

  1. Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions under basic conditions, allowing for further functionalization at the C5 position.
  2. Reduction Reactions: The nitro group may also undergo reduction to form an amine derivative, which can enhance biological activity or alter solubility properties.
  3. Cycloaddition Reactions: The presence of the cyclopropyl group may facilitate cycloaddition reactions with dienophiles, leading to more complex molecular architectures.

These reactions provide pathways for modifying the compound to optimize its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine often involves interactions with specific biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may act as an inhibitor by binding to active sites on enzymes involved in various metabolic pathways.
  2. Receptor Modulation: It could also interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Understanding these mechanisms is crucial for predicting therapeutic outcomes and side effects associated with the compound's use in medicinal applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents due to the presence of the nitro group.

These properties are essential for determining storage conditions and handling protocols in laboratory settings.

Applications

Scientific Uses

The applications of 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine span several fields:

  1. Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals targeting various diseases such as cancer or neurological disorders.
  2. Biological Research: Serves as a tool compound in studies investigating enzyme mechanisms or receptor interactions.
  3. Material Science: Potentially utilized in synthesizing novel materials with specific electronic or optical properties due to its unique structural features.
Introduction to Pyrazolo[3,4-b]pyridine Core Architecture

The pyrazolo[3,4-b]pyridine system represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry and materials science, formed through the fusion of pyrazole and pyridine rings at specific bond positions. This architecture generates a planar, electron-rich system capable of diverse substitution patterns and electronic interactions. Among the five possible pyrazolopyridine isomers, the [3,4-b] variant has emerged as particularly significant due to its structural resemblance to purine nucleobases (adenine and guanine), earning it the designation of "azaindole" or "deazapurine" analogue [1]. This molecular mimicry underpins its broad bioactivity profile, as the scaffold readily interacts with biological targets evolved to recognize purine structures. The core offers up to five diversity positions (N1, C3, C4, C5, C6) for functionalization, enabling precise modulation of electronic properties, solubility, and target binding affinity [1] [9]. Computational analyses confirm the system sustains aromatic character across both rings in the 1H-tautomeric form, facilitating π-stacking interactions with protein residues—a critical feature for its application in kinase inhibition and receptor modulation [1] [5].

Historical Evolution of Pyrazolo[3,4-b]pyridine Synthesis

The synthetic exploration of pyrazolo[3,4-b]pyridines spans over a century, marked by incremental methodological refinements. The inaugural synthesis of a monosubstituted derivative (R³ = Ph) was reported by Ortoleva in 1908 via the reaction of diphenylhydrazone and pyridine with iodine [1]. Shortly thereafter, Bulow (1911) achieved the synthesis of three N-phenyl-3-methyl substituted derivatives using 1-phenyl-3-methyl-5-aminopyrazole reacted with 1,3-diketones in glacial acetic acid, establishing a foundational cyclocondensation approach [1]. Early strategies predominantly relied on two retrosynthetic disconnections:

  • Preformed pyrazole routes: Utilizing 5-aminopyrazoles condensed with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, or other bifunctional electrophiles.
  • Preformed pyridine routes: Employing functionalized pyridines (e.g., 2-chloro-3-formylpyridines) in annulation reactions with hydrazines [1] [6].

Modern synthetic chemistry has dramatically expanded the toolkit. Key advancements include:

  • Transition metal-catalyzed cross-couplings: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions enabling regioselective introduction of (hetero)aryl, alkenyl, and alkynyl groups at various positions [5] [10].
  • Directed ortho-metalation: Facilitating site-selective functionalization of pre-assembled cores.
  • Multicomponent reactions: Improving atom economy and structural complexity in a single step [6].

Table 1: Key Historical Milestones in Pyrazolo[3,4-b]pyridine Synthesis

YearResearcherKey AchievementRepresentative Compound
1908OrtolevaFirst synthesis via diphenylhydrazone/iodine reaction3-Phenyl-1H-pyrazolo[3,4-b]pyridine
1911BulowAminopyrazole + 1,3-dicarbonyl condensation1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine
Mid-20th CenturyVariousDevelopment of cyclocondensation with enones, nitriles4-Aryl/alkyl-3-amino derivatives
2000s-PresentModern GroupsCatalytic cross-coupling, tandem reactionsDiverse 1,3,4,5,6-pentasubstituted systems

Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridines have been documented to date, encompassed within more than 5,500 scientific references (including 2,400 patents), with a significant surge (~54% of publications) occurring since 2012 [1]. This exponential growth reflects the scaffold's rising importance in drug discovery pipelines.

Tautomeric Isomerism in Pyrazolo[3,4-b]pyridines: 1H vs. 2H Forms

Unsubstituted pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism, oscillating between 1H-pyrazolo[3,4-b]pyridine (1) and 2H-pyrazolo[3,4-b]pyridine (2) forms. This equilibrium is critically influenced by:

  • Aromatic Stabilization: The 1H-tautomer sustains full aromaticity across both rings, evidenced by peripheral 10π-electron delocalization. In contrast, the 2H-form disrupts this conjugation within the pyrazole ring, resulting in significantly reduced stability [1].
  • Computational Energetics: Semi-empirical (AM1) and DFT calculations by Alkorta and Elguero demonstrated the 1H-tautomer is more stable by ~37 kJ/mol (9 kcal/mol), decisively favoring this form in unsubstituted systems [1].
  • Substitution Effects: N1-substitution locks the scaffold exclusively in the 1H-form, eliminating tautomerism and enhancing synthetic utility. N2-substitution, though possible (e.g., R² = Me, Ph), is far less common (~19,000 compounds) and often requires specific synthetic routes starting from pre-substituted pyrazoles [1].

Table 2: Comparative Analysis of 1H vs. 2H Tautomeric Forms

Property1H-Tautomer2H-Tautomer
AromaticityFull 10π-electron delocalization across both ringsDisrupted pyrazole ring aromaticity
Relative EnergyLower by ~37 kJ/mol (AM1 calc.)Higher
Prevalence>300,000 compounds~83,000 structures (mostly R²=H); only ~4,900 stable 2H-forms (R²≠H)
Drug Development14 compounds in various stages (2 approved)None in DrugBank
Synthetic AccessibilityPredominant; diverse routesRequires specific N2-substituted precursors

The overwhelming preference for the 1H-form is further corroborated by its near-exclusive presence in drug development pipelines. A DrugBank survey identified 14 bioactive 1H-pyrazolo[3,4-b]pyridines (7 experimental, 5 investigational, 2 approved), whereas no 2H-isomers are represented in any development phase [1]. Consequently, "3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine" explicitly denotes the thermodynamically favored and biologically relevant tautomer.

Significance of the 3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Scaffold

The specific architecture of 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine integrates two strategically significant functional groups: a cyclopropyl moiety at C3 and a nitro group at C5. Analysis of SciFinder data reveals distinct substitution preferences within the broader pyrazolo[3,4-b]pyridine family, contextualizing this derivative:

  • C3 Substituents: Hydrogen (30.83%) and methyl (46.77%) dominate, while cyclopropyl appears in ~4.01% of structures. Cyclopropyl offers enhanced steric constraint and metabolic stability compared to linear alkyl chains, alongside potential for CH-π interactions in binding pockets [1] [6].
  • C5 Substituents: The nitro group (less common than amino or halogens) serves as a versatile synthetic handle for further transformation (e.g., reduction to amines for amide coupling, Sandmeyer reactions) and modulates electron-withdrawing character, influencing ring electronics and dipole moments [4] [7].

Table 3: Prevalence and Roles of Substituents in 1H-Pyrazolo[3,4-b]pyridines

PositionCommon Substituents (Prevalence)Role in 3-Cyclopropyl-5-nitro Derivative
N1Methyl (33%), Other alkyl (23%), Phenyl (15%), H (20%)H (Unsubstituted, allows tautomerism but favors 1H)
C3H (30.83%), Me (46.77%), Cycloalkyl (4.01%), Ph (2.12%)Cyclopropyl (Constrained hydrophobe; metabolic stability)
C5H, Halogens, Amino, Alkyl, ArylNO₂ (Strong EWG; synthetic precursor for reduction to NH₂)
C4/C6Often H, OH (as carbonyl tautomer), aryl/alkylPresumed H in core scaffold

Synthetically, 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is accessible via routes leveraging cyclopropylcarbonyl chloride or cyclopropanecarbonitrile reagents. For example:

  • Cyclocondensation of 5-amino-3-cyclopropyl-1H-pyrazole with nitro-containing 1,3-dielectrophiles.
  • Direct C3-cyclopropylation of preformed 5-nitropyrazolo[3,4-b]pyridine via transition metal catalysis (less common due to potential nitro group incompatibility) [4] [6].Its primary utility lies as a multifunctional building block: the nitro group enables reduction to 5-amino derivatives for subsequent amide formation (e.g., carboxamide drugs like EVT-2524655) or heterocycle annulation, while the cyclopropyl group remains intact, imparting its beneficial physicochemical properties [4] [10].

Biomedical and Material Science Relevance of Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core exhibits remarkable versatility in targeting diverse biological pathways and enabling materials innovation:

A. Kinase Inhibition (Cancer Therapeutics):

  • TRK Inhibitors: Derivatives demonstrate potent inhibition of Tropomyosin Receptor Kinases (TRKA/B/C), implicated in NTRK fusion-positive cancers. Liu et al. designed 38 pyrazolo[3,4-b]pyridine analogs as TRKA inhibitors, with compound C03 exhibiting IC₅₀ = 56 nM and significant anti-proliferative effects (IC₅₀ = 0.304 µM) in KM-12 colon cancer cells. Structural analysis confirmed the pyrazolo[3,4-b]pyridine core forms critical hinge-binding interactions (H-bonds with Glu590/Met592) and π-stacking with Phe589 in TRKA, mimicking pharmacophores of entrectinib and larotrectinib [5].
  • Resistance-Breaking Inhibitors: Scaffold modifications address mutation-driven resistance (e.g., LOXO-195 analogs) [5] [9].

B. Enzyme Inhibition (Anti-inflammatory Applications):

  • Human Neutrophil Elastase (HNE) Inhibitors: Potent pyrazolo[3,4-b]pyridine-based inhibitors (IC₅₀ = 10-50 nM) were developed for pulmonary diseases (e.g., COPD, cystic fibrosis). The carbonyl group (often from C4/C6 OH tautomerization) forms a key Michaelis complex with Ser195 of HNE. Stability studies highlighted t₁/₂ > 6 hours in phosphate buffer for optimized analogs, alongside favorable predicted ADMET profiles [6].

C. Antiviral Agents:

  • PLpro Inhibitors: Wu et al. identified 3-phenyl-1H-5-pyrazolylamides as SARS-CoV-2 Papain-like protease (PLpro) inhibitors via virtual screening, leveraging the core's ability to occupy the ubiquitin-binding site [8].

D. Material Science:

  • Ligands in Coordination Chemistry: Nitrogen-rich analogs serve as ligands for luminescent metal complexes (e.g., Ir(III), Pt(II)) for OLEDs.
  • Organic Electronics: Planar, conjugated derivatives function as electron-transport materials (ETMs) or hole-blocking layers in photovoltaic devices [9].

Table 4: Biomedical Applications of Pyrazolo[3,4-b]pyridine Derivatives

Application AreaBiological TargetExemplary Compound FeaturesActivity/Outcome
Oncology (Kinase Inhibition)TRKACompound C03 (Liu et al.)IC₅₀ = 56 nM (TRKA); Anti-proliferative IC₅₀ = 0.304 µM (KM-12 cells)
Pulmonary DiseasesHuman Neutrophil Elastase (HNE)Pyrazolo[3,4-b]pyridine carbonyl derivativesIC₅₀ = 10-50 nM; t₁/₂ > 6 h (PBS stability)
VirologySARS-CoV-2 PLpro3-Phenyl-1H-5-pyrazolylamidesVirtual screening hits; Inhibits viral protease
Material ScienceOLED EmittersIr(III) complexes with pyrazolo[3,4-b]pyridine ligandsEnhanced luminescence quantum yield

The 3-cyclopropyl-5-nitro variant specifically serves as a precursor to compounds like 4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (EVT-2524655), a complex derivative investigated for its kinase inhibitory potential [10]. Its synthesis typically involves sequential functionalization: protection/deprotection, Buchwald-Hartwig amination, Miyaura borylation, Suzuki coupling, and carboxamide formation from ester/carboxylic acid intermediates [5] [10].

Properties

CAS Number

1186608-74-1

Product Name

3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

3-cyclopropyl-5-nitro-2H-pyrazolo[3,4-b]pyridine

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

InChI

InChI=1S/C9H8N4O2/c14-13(15)6-3-7-8(5-1-2-5)11-12-9(7)10-4-6/h3-5H,1-2H2,(H,10,11,12)

InChI Key

MPPCYRLHEBJLSG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C=C(C=NC3=NN2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.